1,1,2,3-Tetrachloropropane

Beschreibung

Overview of Chlorinated Propane (B168953) Derivatives in Academic Literature

The academic literature presents a broad landscape of research into chlorinated propane derivatives, though detailed studies on many specific isomers remain limited compared to their chloroethane (B1197429) and chloromethane (B1201357) counterparts. oup.comoup.com Much of the available research focuses on toxicological assessments and their roles as intermediates in chemical synthesis.

For instance, 1,2,3-trichloropropane (B165214) has been the subject of numerous toxicological studies, revealing its potential as a reproductive toxicant in animal models. nih.gov Research on dichloropropanes has explored their various isomers, such as 1,1-dichloropropane, 1,2-dichloropropane, 1,3-dichloropropane, and 2,2-dichloropropane, often in the context of identifying products from chlorination reactions. vaia.com

Reviews of the toxicological properties of tetrachloropropane and pentachloropropane isomers have indicated adverse effects on the liver, kidneys, lung, and myocardium. oup.comoup.com However, pathological changes in the myocardium have not been consistently observed across all chlorinated propanes, highlighting the variability in biological effects among different isomers. oup.com For example, while some studies have noted myocardial effects with 1,1,1,3-tetrachloropropane (B89638), such effects were not seen with 1,1,2,2,3-pentachloropropane. oup.com The analysis of chlorinated propanes in environmental and biological samples is often carried out using gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of different isomers. vaia.comnih.gov

Importance of Specific Isomer Studies: Focus on 1,1,2,3-Tetrachloropropane

The study of specific isomers of chlorinated propanes is crucial due to the significant differences in their physical, chemical, and biological properties. The position of the chlorine atoms on the propane chain influences factors such as boiling point, density, reactivity, and toxicity. For example, the chlorination of propane can yield both 1-chloropropane (B146392) and 2-chloropropane, and further chlorination leads to a variety of di-, tri-, and tetrachlorinated isomers, each with distinct characteristics. libretexts.org

The differing properties of isomers have direct implications for their industrial applications and environmental impact. For instance, the reactivity of an allylic chlorine is different from that of a vinylic or saturated chlorine, affecting its utility in chemical synthesis. In toxicological studies, different isomers can exhibit varied effects; for example, myocardial effects have been observed for 1,2,3-trichloropropane and 1,1,1,3-tetrachloropropane, but not for other chlorinated propane isomers. oup.comresearchgate.net

This compound is a case in point for the importance of isomer-specific research. Its primary significance in the academic and patent literature is as a chemical intermediate, specifically in the synthesis of 1,1,2,3-tetrachloropropene. chembk.comgoogle.com This transformation involves a dehydrochlorination reaction, where a molecule of hydrogen chloride is removed from the this compound backbone. The resulting tetrachloropropene (B83866) is a valuable precursor for the production of herbicides and other chemical products. chembk.comgoogle.com The viability and efficiency of this synthesis pathway are highly dependent on the specific isomeric structure of the starting tetrachloropropane.

Historical Perspectives on Research into Chlorinated Alkanes

The history of chlorinated hydrocarbons dates back to the 19th century, with the first synthesis of compounds like DDT occurring in 1874. taylorandfrancis.com However, the commercial production and widespread use of many chlorinated alkanes did not begin until the 1930s. researchgate.net These compounds were initially valued for their low flammability, chemical stability, and effectiveness as solvents, leading to their use in a vast array of industrial applications, including degreasing, soil fumigation, and as chemical intermediates. researchgate.netjunyuanpetroleumgroup.com

In the mid-20th century, chlorinated hydrocarbons like DDT gained prominence as highly effective and persistent pesticides, playing a significant role in agriculture and the control of insect-borne diseases. taylorandfrancis.comfao.org The success of DDT spurred the development of a wide range of other chlorinated hydrocarbon pesticides. taylorandfrancis.com

The latter half of the 20th century saw a shift in the scientific perspective on chlorinated hydrocarbons. Growing awareness of their persistence in the environment, potential for bioaccumulation, and adverse health effects led to increased scrutiny and regulatory action. researchgate.netnih.gov Rachel Carson's influential book "Silent Spring" played a critical role in bringing public attention to the environmental impact of these chemicals. nih.gov While much of the early focus was on pesticides like DDT and industrial chemicals like PCBs, research gradually expanded to include a wider range of chlorinated alkanes, examining their environmental fate, toxicity, and mechanisms of action. researchgate.net

Defining the Research Scope for this compound

The research scope for this compound is predominantly centered on its role as a chemical intermediate. The majority of academic and patent literature concerning this specific isomer focuses on its synthesis and subsequent conversion to other commercially valuable compounds.

A key area of research has been the development of efficient processes for the production of 1,1,2,3-tetrachloropropene from this compound. chembk.comgoogle.com This involves studying various reaction conditions, catalysts, and purification methods to maximize the yield and purity of the desired product. For example, processes have been described that involve the dehydrochlorination of this compound using a base. chembk.com

The synthesis of this compound itself is also a subject of investigation. One documented method involves the chlorination of 1,2,3-trichloropropane. googleapis.com Other routes to tetrachloropropanes, such as the reaction of ethylene (B1197577) with carbon tetrachloride to produce 1,1,1,3-tetrachloropropane, which can then be further processed, have also been explored. google.comgoogle.com The study of this compound is therefore intrinsically linked to the broader field of chlorinated hydrocarbon synthesis and the production of agrochemicals and other industrial chemicals.

Physicochemical Properties of this compound and its Isomers

| Property | This compound | 1,1,1,3-Tetrachloropropane | 1,2,2,3-Tetrachloropropane (B86103) | 1,1,2,2-Tetrachloropropane |

|---|---|---|---|---|

| Molecular Formula | C₃H₄Cl₄ | C₃H₄Cl₄ biosynth.com | C₃H₄Cl₄ | C₃H₄Cl₄ nih.gov |

| Molecular Weight | 181.87 g/mol | 181.87 g/mol biosynth.com | 181.87 g/mol | 181.87 g/mol nih.gov |

| CAS Number | 18495-30-2 | 1070-78-6 biosynth.com | 13116-53-5 nbinno.com | 13116-60-4 nih.gov |

| Boiling Point | 178.3 °C | 159 °C biosynth.com | 240-243 °C nbinno.com | Not available |

| Melting Point | Not available | Not available | -10 °C nbinno.com | Not available |

| Density | Not available | Not available | 1.87 g/cm³ nbinno.com | Not available |

Synthesis of 1,1,2,3-Tetrachloropropene from Chlorinated Propanes

| Starting Material | Reaction Type | Key Reagents/Catalysts | Product | Reference |

|---|---|---|---|---|

| 1,2,3-Trichloropropane | Chlorination | Chlorine | This compound and other isomers | googleapis.com |

| 1,1,1,3-Tetrachloropropane | Dehydrochlorination | Base, Phase Transfer Catalyst | 1,1,3- and 3,3,3-Trichloropropenes | googleapis.com |

| 1,1,3- and 3,3,3-Trichloropropenes | Chlorination | Chlorine | 1,1,1,2,3-Pentachloropropane | google.com |

| 1,1,1,2,3-Pentachloropropane | Dehydrochlorination | Base | 1,1,2,3- and 2,3,3,3-Tetrachloropropenes | google.com |

| 2,3,3,3-Tetrachloropropene | Isomerization | Ferric chloride | 1,1,2,3-Tetrachloropropene | google.com |

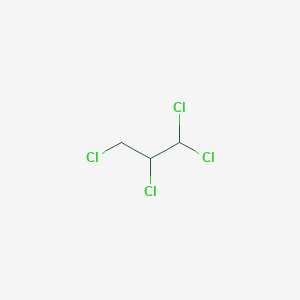

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,3-tetrachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQMVYQMVLAYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871284 | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-30-2, 25641-62-7 | |

| Record name | 1,1,2,3-Tetrachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3-tetrachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Preparative Methodologies for Tetrachloropropane Isomers

Synthetic Routes for 1,1,2,3-Tetrachloropropane

The production of this compound can be approached through direct chlorination of propane (B168953) precursors or via alternative synthetic pathways that utilize different starting materials.

The direct chlorination of propane to produce tetrachloropropanes is a challenging route due to the formation of a complex mixture of mono-, di-, tri-, and higher chlorinated isomers. libretexts.org The reactivity of the hydrogen atoms in propane varies, with secondary hydrogens being more susceptible to substitution than primary hydrogens. libretexts.org

Photochemical chlorination of propane, for instance, leads to a mixture of isomers. libretexts.org The reaction proceeds via a free-radical mechanism initiated by UV light. While this method can produce chlorinated propanes, controlling the reaction to selectively yield this compound is difficult.

Thermal chlorination at high temperatures (above 250°C) is another method, but it also tends to produce a wide range of products. To achieve higher selectivity, catalytic methods are often employed.

Interactive Data Table: Chlorination of Propane Precursors

| Precursor | Reagents | Catalyst/Conditions | Major Products | Reference |

| Propane | Chlorine (gaseous) | Photochemical (light) | Mixture of monochlorinated isomers (1-chloropropane and 2-chloropropane) and further chlorinated products. | libretexts.org |

| 1-Chloropropane (B146392) | Chlorine (gaseous) | Photochemical (light) | Trimethylene chloride (1,3-dichloropropane) and other dichloropropanes. | |

| Propane | Chlorine | Ruthenium oxychloride | Propylene and various chlorine-containing products. | |

| Propane | Chlorine | Copper(I) chloride (CuCl) | Mixture of chlorinated propanes. |

Alternative methods for synthesizing chlorinated propanes, including this compound, often start with more functionalized three-carbon molecules. A notable method involves the reaction of 2,3-dichloropropylene with chlorine. This process can be carried out at temperatures between 0-30°C and has been reported to produce this compound with a high yield of over 90%. google.com The reaction can be performed in the presence of an organic solvent such as carbon tetrachloride, chloroform, or chlorobenzene. google.com

Another synthetic pathway begins with the telomerization of ethylene (B1197577) and carbon tetrachloride to produce 1,1,1,3-tetrachloropropane (B89638). googleapis.comcdnsciencepub.com This intermediate can then be subjected to further reactions to yield other chlorinated propanes.

Interconversion and Byproduct Formation in Related Chlorination Processes

In many chlorination processes, the desired product is often accompanied by a range of isomers and byproducts. Understanding the formation and potential interconversion of these compounds is crucial for optimizing the synthesis of the target molecule.

The chlorination of trichloropropane (B3392429) derivatives is a common route for the synthesis of tetrachloropropanes. For example, the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane (B165214) can yield 1,2,2,3-tetrachloropropane (B86103) as a byproduct. google.com This process typically involves a liquid-phase chlorination that proceeds via a free-radical mechanism, which can be initiated by actinic light or a free-radical forming catalyst. google.com

The dehydrochlorination of 1,1,1,3-tetrachloropropane can produce a mixture of 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene. googleapis.com This mixture can then be chlorinated to form 1,1,1,2,3-pentachloropropane, which can be further processed. googleapis.com The isomerization of tetrachloropropene (B83866) isomers is also a key step in some synthetic routes. For instance, 2,3,3,3-tetrachloropropene can be isomerized to the more desirable 1,1,2,3-tetrachloropropene in the presence of a Lewis acid catalyst like ferric chloride. google.com

Interactive Data Table: Byproduct Formation and Interconversion

| Starting Material | Reaction | Byproducts/Intermediates | Catalyst/Conditions | Reference |

| 1,2,3-Trichloropropane | Chlorination | 1,2,2,3-Tetrachloropropane | Liquid-phase, free-radical initiator | google.com |

| 1,1,1,3-Tetrachloropropane | Dehydrochlorination | 1,1,3-Trichloropropene, 3,3,3-Trichloropropene | Base, phase transfer catalyst | googleapis.com |

| 2,3,3,3-Tetrachloropropene | Isomerization | 1,1,2,3-Tetrachloropropene | Ferric chloride | google.com |

Novel Catalytic Approaches in Halogenated Alkane Synthesis

Recent advancements in catalysis have led to the development of more selective and efficient methods for the synthesis of halogenated alkanes. These novel approaches aim to overcome the challenges of controlling regioselectivity and minimizing byproduct formation.

Ionic chlorination catalysts, particularly Lewis acids, have shown promise in promoting both dehydrochlorination and chlorination reactions within the same reactor. google.com This can enhance the specificity of the process for producing desired tetra- and pentachloroalkanes from trichloroalkanes. google.com

Phosphorus pentachloride and trichloride (B1173362) have been identified as effective catalysts for the radical-type chlorination of alkanes. worldscientific.com These reactions can be conducted at or above room temperature in non-polar solvents. worldscientific.com

Furthermore, nanocrystal metal oxide-chlorine adducts have been developed as selective catalysts for the chlorination of alkanes. acs.org Another innovative approach involves the use of hypervalent iodine compounds as catalysts for the chlorination of alkanes and arenes, using alkali metal chlorides as the chlorinating agents in an acidic medium. google.com Gallium-based catalysts, often used in conjunction with zeolites like HZSM-5, have also demonstrated effectiveness in the catalytic conversion of light alkanes, including cracking and isomerization reactions that can be relevant to the synthesis of chlorinated propanes. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 1,1,2,3 Tetrachloropropane

Advanced Spectroscopic Techniques in Characterization

A combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy, offers a comprehensive approach to characterizing 1,1,2,3-tetrachloropropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR provide critical information for its structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments within the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are dictated by the neighboring atoms, particularly the electronegative chlorine atoms. For instance, the protons on the carbon bearing two chlorine atoms (C1) would exhibit a different chemical shift compared to the protons on the carbons with one or no chlorine atoms. Similarly, the ¹³C NMR spectrum would display unique signals for each of the three carbon atoms, with their chemical shifts influenced by the number of attached chlorine atoms.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual chemical shifts may vary.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H | Higher | Triplet | -CHCl₂ |

| ¹H | Intermediate | Multiplet | -CHCl- |

| ¹H | Lower | Doublet | -CH₂Cl |

| ¹³C | Lower | Singlet | -CHCl₂ |

| ¹³C | Intermediate | Singlet | -CHCl- |

| ¹³C | Higher | Singlet | -CH₂Cl |

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. scienceready.com.au The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 181.876 g/mol . nist.gov

The fragmentation of the molecular ion in the mass spectrometer leads to the formation of various daughter ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. scienceready.com.au Common fragmentation pathways for halogenated alkanes involve the loss of chlorine atoms or HCl molecules. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be evident in the mass spectrum, with characteristic peak clusters for fragments containing chlorine atoms. The NIST WebBook provides access to the mass spectrum (electron ionization) of this compound. nist.gov

Table 2: Key Ions in the Predicted Mass Spectrum of this compound (Note: The relative intensities are predictive and may not reflect the actual spectrum.)

| m/z | Possible Fragment Ion | Interpretation |

| 180/182/184/186 | [C₃H₄Cl₄]⁺ | Molecular Ion |

| 145/147/149 | [C₃H₄Cl₃]⁺ | Loss of a Cl atom |

| 109/111 | [C₃H₄Cl₂]⁺ | Loss of two Cl atoms |

| 83/85 | [C₃H₄Cl]⁺ | Loss of three Cl atoms |

| 49 | [CH₂Cl]⁺ | Cleavage of C-C bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The C-Cl stretching vibrations typically appear in the fingerprint region of the IR spectrum, generally between 550 and 800 cm⁻¹. The exact frequencies of these vibrations can provide information about the conformation of the molecule. The analysis of vibrational spectra, often in conjunction with theoretical calculations, allows for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netlibretexts.org While specific IR and Raman data for this compound were not found in the search results, studies on related chlorinated propanes demonstrate the utility of these techniques in conformational and structural analysis. researchgate.netescholarship.orgresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretching | 2900-3000 | IR, Raman |

| C-C Stretching | 800-1200 | IR, Raman |

| C-Cl Stretching | 550-800 | IR, Raman |

| CH₂ Bending (Scissoring) | 1400-1450 | IR, Raman |

| CH Bending | 1300-1400 | IR, Raman |

| C-Cl Bending | < 400 | IR, Raman |

Conformational Analysis of Chlorinated Propane (B168953) Derivatives

Chlorinated propanes, including this compound, can exist in various spatial arrangements or conformations due to rotation around the C-C single bonds. The study of these conformations is crucial for understanding the molecule's physical and chemical properties.

Electron Diffraction and Vibrational Spectroscopy in Conformational Studies

Gas-phase electron diffraction is a powerful technique for determining the molecular structure and conformational composition of volatile compounds. amanote.comnih.govamanote.com By analyzing the scattering of electrons by the molecule, information about bond lengths, bond angles, and the relative abundance of different conformers can be obtained.

Vibrational spectroscopy (IR and Raman) also plays a key role in conformational analysis. researchgate.net The vibrational spectra of a compound can vary depending on its conformational state. By comparing experimental spectra with those calculated for different possible conformers, the most stable conformations can be identified. Studies on related molecules like 1,1,3,3-tetrachloropropane (B154969) have successfully used a combination of electron diffraction and vibrational spectroscopy to determine their structures and conformational preferences. researchgate.net

Molecular Mechanics Calculations for Conformational Energy Prediction

Molecular mechanics is a computational method used to predict the geometries and relative energies of different conformers. uci.eduyoutube.com This approach models a molecule as a collection of atoms held together by springs, and the steric energy of a particular conformation is calculated based on bond stretching, angle bending, torsional strain, and non-bonded interactions. uci.edu

By performing molecular mechanics calculations, the potential energy surface of a molecule can be explored to identify the low-energy conformers (local and global minima). uci.edu These calculations can predict the relative stability of different rotational isomers and the energy barriers between them. For various halogenated propanes and related molecules, molecular mechanics has been shown to be a valuable tool for predicting conformational energies and structures, often in good agreement with experimental data. researchgate.netresearchgate.net

Stereochemical Considerations in Tetrachloropropane Isomers

The study of stereochemistry in tetrachloropropane isomers is essential for a complete understanding of their physical, chemical, and biological properties. Stereoisomers are compounds that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. For chlorinated propanes, stereoisomerism can arise from the presence of chiral centers and restricted rotation around single bonds, leading to conformational isomers.

While detailed stereochemical studies specifically on this compound are not extensively reported in the literature, the principles of stereoisomerism can be applied to its structure, and insights can be drawn from studies of related tetrachloropropane isomers.

Chirality in this compound:

The this compound molecule possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom, a chlorine atom, a dichloromethyl group (-CHCl₂), and a chloromethyl group (-CH₂Cl). The presence of this chiral center means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are expected to have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions.

Conformational Isomerism:

In addition to enantiomers, this compound can also exist as different conformational isomers, or conformers, due to rotation around the C1-C2 and C2-C3 single bonds. These rotations lead to different spatial arrangements of the chlorine and hydrogen atoms. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the bulky and electronegative chlorine atoms.

Studies on related molecules, such as 1,2,2,3-tetrachloropropane (B86103), have shown that certain conformations are more stable than others. tandfonline.com For instance, in many chlorinated alkanes, gauche interactions between chlorine atoms on adjacent carbons increase the conformational energy, making anti-periplanar arrangements more favorable. It is likely that similar energetic considerations govern the preferred conformations of this compound.

The analysis of NMR spectra, particularly the coupling constants between protons on adjacent carbons, can provide valuable information about the predominant conformations in a sample. tandfonline.com Different dihedral angles between vicinal protons in different conformers lead to different coupling constants, and the observed average coupling constant can be used to estimate the relative populations of the conformers.

The differentiation and characterization of various tetrachloropropane isomers, including constitutional isomers and stereoisomers, often rely on advanced analytical techniques such as high-resolution gas chromatography coupled with mass spectrometry (GC-MS) and specialized NMR experiments.

Environmental Fate and Abiotic Transformation Processes of 1,1,2,3 Tetrachloropropane

Hydrolytic Degradation Pathways

Hydrolysis is a key abiotic degradation pathway for many halogenated hydrocarbons, involving the reaction of the compound with water, which can lead to the substitution of a halogen atom with a hydroxyl group. This process can occur under neutral and alkaline conditions, often at different rates.

Kinetics of Neutral Hydrolysis for 1,1,2,3-Tetrachloropropane

Specific experimental data on the rate constants and kinetics of neutral hydrolysis for this compound are not available in the reviewed scientific literature. For other chlorinated propanes, neutral hydrolysis is generally a slow process. For example, a study of 18 chlorinated hydrocarbons did not include this compound, precluding a direct comparison. epa.govosti.gov Generally, the rate of neutral hydrolysis is influenced by the carbon-chlorine bond strength and steric hindrance at the reaction site. epa.govosti.gov

Kinetics of Alkaline Hydrolysis for this compound

There is no specific published data on the kinetics of alkaline hydrolysis for this compound. For similar compounds, alkaline hydrolysis can be significantly faster than neutral hydrolysis, as the hydroxide (B78521) ion is a stronger nucleophile than water. The reactivity in basic solutions for other chlorinated propanes has been shown to increase with the acidity of the most reactive hydrogen atom in the molecule. epa.govosti.gov For the related compound 1,2,3-trichloropropane (B165214) (TCP), base-catalyzed hydrolysis is favored under conditions of high pH and elevated temperature. acs.org

Comparative Reactivity in Halogenated Hydrocarbon Hydrolysis

Without specific rate constants for this compound, a quantitative comparison of its hydrolytic reactivity to other halogenated hydrocarbons is not possible. Studies on a range of chlorinated alkanes show that hydrolysis half-lives can vary by many orders of magnitude, from hours to thousands of years, depending on the specific structure of the compound and environmental conditions like pH and temperature. epa.gov For instance, environmental hydrolysis half-lives (at 25°C, pH 7) for some chlorinated propanes range significantly. epa.govosti.gov

Other Abiotic Transformation Mechanisms

Beyond hydrolysis, other abiotic processes can contribute to the transformation of chlorinated hydrocarbons in the environment.

Redox Processes in Environmental Matrices

Information regarding the specific redox processes involving this compound in environmental matrices is not available. For other chlorinated alkanes, reductive dechlorination is a significant transformation pathway, particularly in anoxic environments. researchgate.net This process can be mediated by reactive iron minerals, such as iron sulfides and magnetite. researchgate.netsemanticscholar.org Degradation can proceed through pathways like reductive elimination and hydrogenolysis. semanticscholar.org However, without experimental studies, it is not possible to determine the susceptibility of this compound to these reactions or the resulting products.

Environmental Persistence and Mobility Assessment

An assessment of the environmental persistence and mobility of this compound is hampered by a lack of empirical data. A chemical safety data sheet for the compound explicitly states that no data is available for its persistence, degradability, bioaccumulative potential, or mobility in soil. chemicalbook.com

Persistence is generally assessed by a substance's half-life in various environmental compartments (water, soil, air). nih.gov For highly chlorinated compounds, persistence can be significant. For example, the related compound 1,2,3-trichloropropane is known for its high persistence in groundwater. cdc.gov

Mobility is related to a compound's tendency to move through environmental compartments and is often estimated using the organic carbon-water (B12546825) partition coefficient (Koc). nih.gov Chemicals with low Koc values tend to be more mobile in soil and have a greater potential to leach into groundwater. cdc.gov For 1,2,3-trichloropropane, a low estimated Koc value suggests high mobility. cdc.gov Lacking such data for this compound, its potential for transport in the environment remains uncharacterized.

Analysis of Degradation Potential in Various Environmental Compartments

The degradation of a chemical compound in the environment involves various processes that can transform its structure, potentially leading to mineralization. These processes occur in different environmental media, including water, soil, and air. The primary abiotic degradation pathways for chlorinated alkanes include hydrolysis, oxidation, and photolysis.

Aquatic Systems (Water and Sediment): In aqueous environments, chlorinated alkanes may undergo hydrolysis, a reaction with water that can lead to the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is highly dependent on factors such as temperature and pH. Another potential degradation pathway is oxidation by reactive species like hydroxyl radicals. However, without specific studies on this compound, its persistence in aquatic systems remains uncharacterized.

Terrestrial Systems (Soil): In the soil compartment, abiotic degradation can occur through similar pathways as in water, although the presence of mineral and organic matter surfaces can catalyze or inhibit these reactions. Volatilization from the soil surface into the atmosphere is another significant fate process for compounds with moderate vapor pressure. Specific data on the half-life or degradation rates of this compound in various soil types have not been documented in the reviewed literature.

Atmosphere: In the atmosphere, organic compounds are primarily degraded through photo-oxidation. This process is initiated by photochemically produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric lifetime of the compound. For this compound, no estimated atmospheric half-life or specific rate constants for its reaction with hydroxyl radicals are available. Direct photolysis, the breakdown of a molecule by direct absorption of light, is generally not a significant process for alkanes unless they contain chromophores that absorb light at environmentally relevant wavelengths (>290 nm).

Table 1: Status of Degradation Data for this compound

| Environmental Compartment | Potential Abiotic Process | Data Availability for this compound |

|---|---|---|

| Water/Sediment | Hydrolysis, Oxidation | No data available |

| Soil | Hydrolysis, Oxidation, Volatilization | No data available |

| Atmosphere | Photo-oxidation (reaction with •OH radicals) | No data available |

Factors Influencing Mobility in Soil Systems

The mobility of a chemical in soil governs its potential to leach into groundwater or move into surface water via runoff. This is a critical aspect of its environmental risk profile. The primary factors influencing soil mobility are the chemical's properties and the characteristics of the soil.

The key parameter used to predict the mobility of organic compounds in soil is the soil organic carbon-water partition coefficient (Koc) . This coefficient measures the tendency of a chemical to adsorb to the organic matter in soil rather than remaining dissolved in the soil water.

A low Koc value indicates weak adsorption to soil particles and high mobility, suggesting a potential to leach into groundwater.

A high Koc value signifies strong adsorption, leading to low mobility and greater persistence in the topsoil layers.

Specific experimental or estimated Koc values for this compound are not available in the scientific literature. Without this value, its mobility classification remains undetermined.

Other factors that influence the mobility of a chemical in soil include:

Soil Properties:

Organic Carbon Content: Soils with higher organic carbon content have a greater capacity to adsorb organic chemicals, thereby reducing their mobility.

Clay Content and Type: Clay minerals can adsorb chemicals on their surfaces, although the affinity is generally lower than that of organic matter for non-ionic compounds.

Soil pH: For ionizable compounds, pH can significantly alter their chemical form and, consequently, their adsorption and mobility. As a neutral molecule, the mobility of this compound is not expected to be directly influenced by soil pH.

Soil Texture and Porosity: These factors affect water infiltration and percolation rates, which in turn influence the transport of dissolved chemicals through the soil profile.

Chemical Properties:

Water Solubility: Higher water solubility is often correlated with higher mobility in soil, as the compound will preferentially remain in the aqueous phase.

Vapor Pressure and Henry's Law Constant: These properties determine the tendency of the compound to volatilize from the soil surface.

Table 2: Factors Affecting Soil Mobility and Data Availability for this compound

| Factor/Parameter | Description | Data Availability for this compound |

|---|---|---|

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Measures sorption to soil organic matter; key indicator of mobility. | No data available |

| Water Solubility | The maximum amount of the chemical that can dissolve in water. | No data available |

| Vapor Pressure | Indicates the tendency of a substance to evaporate. | 1.39 mmHg at 25°C |

| Henry's Law Constant | Describes the partitioning between air and water. | No data available |

Toxicological Research and Mechanistic Investigations of Tetrachloropropane Isomers

Organ-Specific Toxicity Profiles

Studies on tetrachloropropane isomers have identified the liver, kidneys, lungs, and heart as primary target organs for toxicity. nih.govontosight.ai The degree and nature of the damage often depend on the specific isomeric structure of the compound.

Exposure to tetrachloropropane isomers has been linked to various adverse effects on the liver. ontosight.ai For instance, studies on 1,1,1,3-tetrachloropropane (B89638) have demonstrated the induction of dose-dependent liver cell necrosis. In contrast, 1,2,2,3-tetrachloropropane (B86103) has been associated with a mild, dose-dependent midzonal hepatic hypertrophy, which was observed in male rats only. enviro.wiki Research on the related compound 1,1,2,3-tetrachloropropene also indicated treatment-related necrotic and degenerative lesions in the liver of both male and female rats. nih.gov Prolonged exposure to 1,2,2,3-tetrachloropropane is also recognized to potentially lead to liver damage. nih.gov

The kidneys are another significant target for toxicity from tetrachloropropane isomers. nih.govontosight.ai Inhalation studies with 1,2,2,3-tetrachloropropane have shown degenerative changes in kidney tissues. ontosight.ai Similarly, prolonged exposure to 1,2,2,3-tetrachloropropane is known to pose a risk of kidney damage. nih.gov

Toxicological reviews indicate that isomers of tetrachloropropane can cause adverse effects in the lungs and myocardium. nih.gov Specifically, pathological changes in the myocardium have been noted for 1,1,1,3-tetrachloropropane. enviro.wikiresearchgate.net Inhalation studies with this isomer revealed multifocal/focal myofiber degeneration necrosis along with adjacent chronic myocarditis in the heart. rug.nl This suggests that halogenation at the terminal carbons of the propane (B168953) chain might be a factor in eliciting a myocardial effect. researchgate.net

Interactive Table of Organ-Specific Toxicity for Tetrachloropropane Isomers

| Isomer | Liver Effects | Kidney Effects | Myocardial Effects |

| 1,1,1,3-Tetrachloropropane | Dose-dependent cell necrosis enviro.wiki | Data not available | Myofiber degeneration, necrosis, myocarditis enviro.wikiresearchgate.netrug.nl |

| 1,1,2,3-Tetrachloropropane | Potential for damage ontosight.ai | Potential for damage ontosight.ai | Potential for adverse effects nih.gov |

| 1,2,2,3-Tetrachloropropane | Mild midzonal hypertrophy (male rats) enviro.wiki | Degenerative changes ontosight.ai | Data not available |

Genotoxicity and Mutagenicity Studies

Investigations into the genotoxicity of tetrachloropropane isomers are critical for assessing their carcinogenic potential. These studies often involve a battery of tests to determine the ability of these compounds to induce genetic mutations and chromosomal damage.

Genotoxicity studies for chlorinated propanes have been somewhat limited. oup.com However, research on related compounds provides some insights. An Ames/Salmonella mutagenicity assay of 1,2,2,3-tetrachloropropane was conducted, though specific results are not detailed in the available literature. who.intepa.gov

Studies on the related compound, 1,1,2,3-tetrachloro-2-propene, showed potent mutagenic activity in Salmonella typhimurium strain TA1535. nih.gov In Chinese hamster ovary (CHO) cells, this compound induced chromosome aberrations, an effect that was enhanced with metabolic activation. nih.gov The direct mutagenic activity of 1,1,2,3-tetrachloropropene in Salmonella typhimurium has also been documented. nih.gov Safety data for 1,1,2,3-tetrachloropropene also indicates that it is suspected of causing genetic defects. msdsdigital.com

The formation of DNA adducts is a key mechanism by which chemical carcinogens can initiate cancer. Research has shown that 1,2,3-trichloropropane (B165214), a related chlorinated propane, forms DNA adducts in various tissues in both rats and mice. enviro.wiki The primary DNA adduct formed by 1,2,3-trichloropropane has been identified as S-[1-(hydroxymethyl)-2-(N7-guanyl)ethyl]glutathione. nih.govnih.gov This formation is believed to occur through the creation of a highly reactive episulfonium ion from glutathione (B108866) conjugates of the parent compound. rug.nl Although high concentrations of these adducts were found in target organs for tumor formation, they were also present in non-target tissues, indicating that DNA adduct formation may be necessary but not solely sufficient for tumor induction. nih.govepa.gov

Interactive Table of Genotoxicity Findings for Related Chloro-Propanes/Propenes

| Compound | Assay Type | Organism/Cell Line | Result |

| 1,1,2,3-Tetrachloro-2-propene | Fluctuation Test | Salmonella typhimurium TA1535 | Potent mutagenic activity nih.gov |

| 1,1,2,3-Tetrachloro-2-propene | Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Induces aberrations, enhanced by metabolic activation nih.gov |

| 1,2,2,3-Tetrachloropropane | Ames/Salmonella Assay | Salmonella typhimurium | Assay conducted who.intepa.gov |

| 1,2,3-Trichloropropane | DNA Adduct Formation | Rats and Mice (in vivo) | Forms DNA adducts in multiple organs nih.govenviro.wikinih.gov |

Biotransformation and Metabolic Pathways

The biotransformation of chlorinated propanes, including this compound, is a critical determinant of their toxicological profiles. The metabolic processes can lead to either detoxification, facilitating their excretion, or metabolic activation, resulting in the formation of reactive intermediates that can cause cellular damage.

The metabolism of chlorinated hydrocarbons is a complex process that can generate both stable, excretable metabolites and reactive, toxic species. For many chlorinated propanes, metabolic activation is a prerequisite for their toxic effects, including mutagenicity. nih.gov This activation often involves oxidation, reduction, or conjugation reactions.

The primary route of metabolic activation for many halogenated alkanes is initiated by cytochrome P450 (CYP) enzymes. gdut.edu.cnscielo.br This can lead to the formation of reactive intermediates such as free radicals. For instance, the toxicity of compounds like carbon tetrachloride is linked to the generation of free radicals during metabolism. oup.com While this mechanism is well-established for chloromethanes, its role in the toxicity of longer-chain chlorinated hydrocarbons like tetrachloropropanes is also significant. oup.com

Detoxification pathways are equally important in modulating the toxicity of chlorinated propanes. A key detoxification mechanism is the conjugation of the parent compound or its metabolites with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). scielo.brmdpi.com This process generally increases the water solubility of the xenobiotic, facilitating its elimination from the body. scielo.br The resulting glutathione conjugates can be further metabolized to mercapturic acids, which are then excreted in the urine.

Several enzyme systems are involved in the biotransformation of chlorinated propanes. The balance between the activities of activating and detoxifying enzymes can significantly influence the ultimate toxic outcome.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily located in the liver, plays a central role in the initial phase of xenobiotic metabolism (Phase I). scielo.brnih.gov CYPs catalyze the oxidation of a wide variety of compounds, including chlorinated propanes. gdut.edu.cn This oxidative metabolism can lead to the formation of reactive electrophiles that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage. For example, studies with other chlorinated hydrocarbons have shown that CYP-mediated metabolism is essential for their mutagenic activity in certain test systems. nih.gov

Glutathione S-Transferases (GSTs): GSTs are a family of Phase II detoxification enzymes that catalyze the conjugation of glutathione to electrophilic compounds. scielo.brmdpi.com This is a major pathway for the detoxification of many chlorinated hydrocarbons. frontiersin.org By converting reactive metabolites into more water-soluble and less toxic glutathione conjugates, GSTs play a crucial protective role against the harmful effects of these compounds. turkjgastroenterol.org The activity of GSTs can be induced by exposure to certain xenobiotics, suggesting an adaptive response to chemical stress. bibliotekanauki.pl

The interplay between CYP-mediated activation and GST-mediated detoxification is a critical factor in determining the susceptibility of an organism to the toxic effects of chlorinated propanes.

Structure-Activity Relationship (SAR) Analysis in Chlorinated Propanes

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a compound, such as the number and position of halogen atoms, influences its biological activity and toxicity.

The degree and position of chlorine substitution on the propane chain significantly impact the toxicological properties of chlorinated propanes. Studies on various halogenated propanes have demonstrated that the pattern of halogenation influences their mutagenic potential. nih.gov

For instance, in a series of trihalogenated propanes, the mutagenic activity was found to vary considerably depending on the specific halogen atoms (bromine vs. chlorine) and their positions. nih.gov Generally, an increase in chlorination on the carbon chain can lead to an increase in toxicity, which may be related to the ease of abstraction of the halogen atom during metabolism. oup.com The specific arrangement of chlorine atoms in this compound will therefore be a key determinant of its metabolic fate and resulting toxicity.

The length of the carbon chain is another important factor influencing the toxicity of halogenated hydrocarbons. While detailed comparative studies specifically focusing on a wide range of chlorinated alkanes with varying chain lengths are complex, some general trends can be observed.

Metabolic studies with some longer-chain chlorinated propanes have indicated that they may undergo more limited metabolism compared to shorter-chain chlorinated hydrocarbons. oup.com However, the mechanism of toxicity for longer-chain compounds, such as chloroethanes, still often involves the liver as the primary target organ, similar to shorter-chain compounds like chloromethanes. oup.com The influence of the three-carbon propane backbone of this compound, in comparison to two-carbon ethanes or one-carbon methanes, will affect its physicochemical properties, uptake, distribution, and metabolism, ultimately shaping its specific toxicological profile.

Reproductive Toxicity Studies (if relevant data found for isomers)

Computational Chemistry and Predictive Modeling in 1,1,2,3 Tetrachloropropane Research

Quantitative Structure-Property Relationship (QSPR) Approaches

QSPR methods are computational models that aim to predict the physicochemical properties of chemicals based on their molecular structure. excli.dechemrxiv.org These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. excli.dewikipedia.org The fundamental principle of QSPR is that the structure of a molecule inherently contains the information that defines its properties. excli.de By developing a robust QSPR model, it becomes possible to predict properties for new or untested compounds, a process that is significantly faster and more cost-effective than experimental measurement. excli.dechemrxiv.org The development of a QSPR model involves describing the chemical structure using numerical descriptors and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create a predictive equation. excli.deresearchgate.net

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. excli.de In QSPR studies, these descriptors serve as the independent variables used to predict a dependent variable, which is a specific physicochemical property. researchgate.net A wide array of descriptors can be calculated, ranging from simple constitutional indices to complex 3D representations derived from the molecule's conformation. researchgate.netnih.gov

For a compound like 1,1,2,3-tetrachloropropane, QSPR models can be used to predict a variety of its physicochemical properties. These properties are crucial for understanding its environmental fate, transport, and potential interactions. For instance, a QSPR study on propane (B168953) derivatives successfully predicted surface tension using descriptors, demonstrating the applicability of this approach to related compounds. researchgate.net The study highlighted that artificial neural network models could capture complex, non-linear relationships between descriptors and properties, outperforming traditional linear regression methods. researchgate.net

Below is a table of key physicochemical properties for this compound, which are typical endpoints for QSPR predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄Cl₄ chembk.comnih.govnist.gov |

| Molecular Weight | 181.88 g/mol chembk.comnist.gov |

| Density | 1.53 g/cm³ chembk.com |

| Boiling Point | 179 °C chembk.com |

| Vapor Pressure | 1.39 mmHg at 25°C chembk.com |

| XLogP3 | 2.8 nih.gov |

This table contains interactive data. Users can sort and filter the information as needed.

To predict these properties, a range of molecular descriptors would be calculated. The selection of appropriate descriptors is a critical step in building an accurate QSPR model.

Table 2: Examples of Molecular Descriptors Used in QSPR Models

| Descriptor Type | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Atom Count, Bond Count | Describes the basic composition of the molecule without regard to geometry. |

| Topological (2D) | Connectivity Indices, Wiener Index | Reflects the atomic arrangement and bonding connectivity in two dimensions. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Derived from the three-dimensional coordinates of the atoms in the molecule. |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Calculated using quantum mechanics to describe electronic properties. ijitee.org |

| Physicochemical | LogP, Molar Refractivity | Represents experimentally derived or empirically calculated properties. |

This table contains interactive data. Users can sort and filter the information as needed.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Similar to QSPR, Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical link between a compound's structure and its biological activity or toxicity. wikipedia.orgnih.gov These models are fundamental in toxicology and drug discovery for predicting the potential effects of chemicals, thereby prioritizing them for further testing and reducing reliance on animal experiments. nih.govmdpi.com A QSAR model takes the mathematical form: Activity = f(physicochemical properties and/or structural descriptors) + error. wikipedia.org The quality and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov

For halogenated hydrocarbons like this compound, QSAR offers a powerful tool to evaluate potential toxicity. ijitee.org Research has focused on developing QSAR models for specific toxicological endpoints, such as cytotoxicity, which is the ability of a chemical to kill cells. ijitee.org

A notable study developed QSAR models for the cytotoxicity of a series of chlorinated alkanes, which included this compound. ijitee.org In this research, the cytotoxic activity was expressed as the logarithm of the 50% effective concentration (log EC50). ijitee.org The models utilized various quantum chemical descriptors based on Density Functional Theory (DFT), such as relative energy, dipole moment, and the number of carbon atoms, to predict the experimental toxicity values. ijitee.org Such models are crucial for evaluating the toxicity of chemicals that may have been introduced into the environment without extensive toxicological profiling. ijitee.org

The table below presents data from a QSAR study on chlorinated alkanes, illustrating the relationship between chemical descriptors and cytotoxicity.

Table 3: QSAR Model Data for Cytotoxicity of Selected Chlorinated Alkanes

| Compound | Experimental log EC50 | Predicted log EC50 | Relative Energy (RE) | Dipole Moment (DP) | Number of Carbon Atoms (NCA) |

|---|---|---|---|---|---|

| 1,3-dichloropropane | -2.44 | -2.57 | 0.00 | 2.22 | 3 |

| This compound | -3.51 | -3.48 | -0.01 | 2.09 | 3 |

| 1,1,2-trichloropropane | -3.15 | -3.11 | 0.00 | 1.84 | 3 |

| 1,2,2-trichloropropane | -3.15 | -3.20 | -0.01 | 2.15 | 3 |

Data sourced from a QSAR study on chlorinated alkanes. ijitee.org This table is interactive.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. excli.de Among these, molecular dynamics (MD) simulations are particularly powerful for studying the physical movements of atoms and molecules over time. diva-portal.org In an MD simulation, the trajectory of a system is generated by integrating Newton's equations of motion, where the forces between atoms are described by a force field. diva-portal.orgmdpi.com This allows for the observation of complex processes at a molecular level, providing insights that are often inaccessible through experimentation alone. diva-portal.orgnih.gov

MD simulations are highly suited for investigating the environmental behavior of this compound. By simulating the compound in different environments, such as water or in contact with organic matter, researchers can understand its partitioning, transport, and potential for interaction with biological systems. diva-portal.org For example, simulations can elucidate how the molecule orients itself at a water-air interface, how it solvates in water, and its affinity for non-aqueous phases like soil organic carbon. diva-portal.org

These simulations can provide detailed information on intermolecular forces, such as van der Waals and electrostatic interactions, that govern the compound's behavior. This microscopic insight is valuable for predicting environmental fate. For instance, MD has been used to study atmospheric aerosol droplets, revealing how organic compounds affect droplet properties, which is analogous to how this compound might behave in atmospheric water. diva-portal.org Furthermore, simulations can model the interaction of the compound with biological macromolecules, such as proteins or DNA, helping to elucidate potential mechanisms of toxicity at a molecular level. nih.govnih.gov

Table 4: Potential Applications of Molecular Dynamics Simulations for this compound

| Application Area | Simulation Objective | Potential Insights |

|---|---|---|

| Environmental Fate | Simulate the molecule in aqueous and non-aqueous environments. | Predict water solubility, soil/sediment partitioning (Koc), and air-water partitioning (Henry's Law constant). |

| Atmospheric Chemistry | Model the behavior of the molecule in atmospheric water droplets. | Understand its potential for long-range transport and atmospheric degradation pathways. diva-portal.org |

| Bioaccumulation | Simulate the interaction of the molecule with lipid bilayers (cell membranes). | Determine the potential for the compound to accumulate in fatty tissues of organisms. |

| Mechanism of Toxicity | Model the binding of the molecule to specific proteins or DNA. | Identify potential molecular targets and elucidate mechanisms of toxic action. nih.gov |

This table contains interactive data. Users can sort and filter the information as needed.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1,2-trichloropropane |

| 1,2,2,3-tetrachloropropane (B86103) |

| 1,2,2-trichloropropane |

| 1,3-dichloro-3-methylbutane |

| 1,3-dichloropropane |

| Tetrachloroethane |

| 1,1,1,3-tetrachloropropane (B89638) |

| 1,1-dichlorobutane |

Research Gaps and Future Directions in 1,1,2,3 Tetrachloropropane Studies

Identified Deficiencies in Existing Data for Chlorinated Propanes

A notable deficiency in the study of chlorinated propanes, including 1,1,2,3-tetrachloropropane, is the scarcity of comprehensive environmental monitoring data. cdc.gov For closely related and more extensively studied compounds like 1,2,3-trichloropropane (B165214) (TCP), a lack of data on its occurrence at low concentrations in the environment has been identified as a barrier to the establishment of federal regulatory limits in the United States. enviro.wiki This issue is even more pronounced for this compound, where a lack of recent and thorough monitoring information prevents a clear assessment of potential human exposure levels and the relative importance of different exposure sources. cdc.gov The absence of robust occurrence data hinders the ability to prioritize research, develop effective regulations, and fully assess the scope of potential contamination.

Need for Comprehensive Ecotoxicological Assessments

Current knowledge of the ecotoxicological profile of this compound is limited. While basic hazard classifications indicate it is harmful if swallowed and causes skin and serious eye irritation, comprehensive assessments of its effects on various ecosystems are lacking. nih.govchemicalbook.com There is a pressing need for studies that evaluate the acute and chronic toxicity of this compound to a diverse range of terrestrial and aquatic organisms. habitablefuture.org Such research is essential for understanding its potential to bioaccumulate in food chains and for establishing environmental quality guidelines to protect sensitive species and ecosystem health.

Advanced Remediation Technologies for Contaminated Environments

While specific remediation studies on this compound are scarce, research on other chlorinated solvents provides a foundation for future investigations. Technologies that have shown promise for treating related compounds like 1,2,3-trichloropropane could be adapted and optimized. enviro.wiki

Key areas for future research include:

In Situ Chemical Reduction (ISCR): This technology uses reducing agents, such as zero-valent iron (ZVI) or zero-valent zinc (ZVZ), to degrade chlorinated compounds in the subsurface. dtic.mil Research is needed to evaluate the effectiveness and reaction kinetics of various ISCR agents for this compound.

In Situ Chemical Oxidation (ISCO): ISCO involves injecting strong oxidants like permanganate, persulfate, or activated peroxide into the contaminated area to chemically destroy pollutants. nih.govitrcweb.org Studies should focus on the efficacy of different oxidants and delivery methods for this compound.

Bioremediation: Both anaerobic and aerobic biodegradation have been observed for other chlorinated propanes, although often at slow rates. researchgate.net Future work should aim to identify and cultivate microbial communities capable of degrading this compound and to develop strategies, such as protein engineering or genetic modification, to enhance degradation rates. researchgate.net

Thermal Remediation: Technologies like electrical resistance heating can effectively remove chlorinated solvents from soil and groundwater by heating the subsurface to volatilize or degrade the contaminants. augustmack.com The applicability and cost-effectiveness of thermal methods for this compound warrant investigation.

A comparison of potential remediation technologies is presented below.

| Technology | Mechanism | Potential Applicability for this compound | Research Needs |

| In Situ Chemical Reduction (ISCR) | Abiotic reductive dechlorination using agents like ZVI or ZVZ. enviro.wikiaugustmack.com | High, based on success with other chlorinated alkanes. dtic.mil | Determine reaction rates, daughter products, and optimal reagent delivery. |

| In Situ Chemical Oxidation (ISCO) | Destruction of contaminant molecules via strong oxidants (e.g., persulfate, permanganate). nih.gov | High, as it is effective for a broad range of organic compounds. | Evaluate oxidant demand, efficiency, and potential for byproduct formation. |

| In Situ Bioremediation (ISB) | Microbial degradation of the contaminant, often under anaerobic conditions. enviro.wiki | Moderate; success depends on identifying effective microbial strains. researchgate.net | Isolate and characterize degrading microorganisms; optimize conditions for growth and activity. |

| Thermal Remediation | Heating the subsurface to enhance volatilization and degradation. augustmack.com | High, particularly for source zones with high concentrations. | Assess energy requirements, effectiveness across different soil types, and vapor capture efficiency. |

Development of Green Synthesis Pathways

Traditional manufacturing processes for chlorinated hydrocarbons can involve hazardous reagents, toxic solvents, and significant energy consumption. nih.govgoogle.com Green chemistry principles offer a framework for developing more sustainable and environmentally benign synthesis routes. ijcrt.org Future research in this area should focus on designing pathways for this compound that incorporate key green chemistry strategies:

Use of Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can dramatically reduce the environmental footprint of the synthesis process. chemistryjournals.netresearchgate.net

Catalysis: The development of highly selective and recyclable catalysts can improve reaction efficiency, reduce waste by minimizing byproduct formation, and allow for reactions to occur under milder, less energy-intensive conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry that minimizes waste. ijcrt.org

Renewable Feedstocks: Investigating the use of renewable, plant-based starting materials instead of petroleum-derived feedstocks is a long-term goal for sustainable chemical production. ijcrt.org

The development of such pathways is crucial for reducing the life-cycle impact of this and other industrial chemicals.

Refined Mechanistic Toxicological Investigations

While initial hazard data exists, a deeper understanding of the toxicological mechanisms of this compound is needed. nih.gov For the analogous compound 1,2,3-trichloropropane, research has shown that its toxicity is linked to metabolic activation and the formation of DNA adducts, which can lead to carcinogenicity. epa.govresearchgate.net Similar in-depth studies are required for this compound to move beyond simple hazard identification to a more nuanced understanding of its mode of action.

Future toxicological research should prioritize:

Metabolic Pathway Identification: Elucidating how the compound is metabolized in the body is critical to identifying potentially toxic intermediates.

Mode of Action Studies: Investigating the specific molecular events that lead to adverse health effects, including potential genotoxicity and carcinogenicity.

Development of Physiologically Based Pharmacokinetic (PBPK) Models: These models can simulate the absorption, distribution, metabolism, and excretion of the chemical, helping to extrapolate findings from animal studies to humans and improve risk assessment. epa.gov

Integrated Risk Assessment Methodologies for this compound

To fully comprehend the risks posed by this compound, a shift from single-chemical, single-pathway assessments to more holistic, integrated approaches is necessary. who.int Real-world exposure scenarios often involve complex mixtures of chemicals and multiple routes of exposure (e.g., ingestion of contaminated water, inhalation of vapors). nih.govbohrium.comresearchgate.net

An integrated risk assessment for this compound would:

Consider Multiple Exposure Pathways: Simultaneously evaluate risks from ingestion, dermal contact, and inhalation. nih.gov

Assess Co-contaminant Effects: Evaluate the combined health effects of this compound alongside other pollutants commonly found at contaminated sites.

Integrate Human Health and Ecological Risks: Consider the impacts on both human populations and environmental receptors in a unified framework. who.int

The significant data gaps identified in the preceding sections—particularly regarding environmental occurrence, ecotoxicity, and mechanistic toxicology—are currently major impediments to conducting a comprehensive integrated risk assessment. cdc.govhabitablefuture.org Therefore, a primary future direction is the systematic collection of this foundational data to enable the application of more advanced and realistic risk assessment methodologies.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1,2,3-tetrachloropropane, and how are they experimentally determined?

- Answer : Key properties include molecular formula (C₃H₂Cl₄), molecular weight (179.86 g/mol), CAS number (10436-39-2), and structural features (e.g., chlorine substitution pattern). Experimental determination methods:

- Gas chromatography-mass spectrometry (GC-MS) for purity analysis and identification of isomers.

- Vibrational spectroscopy (IR/Raman) to study C-Cl stretching modes and conformational stability .

- Density functional theory (DFT) calculations to predict thermodynamic stability and reactivity .

- Data Table :

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | ~170–180°C (est.) | GC-MS | |

| LogP (Octanol-Water) | ~3.2 (est.) | Computational |

Q. What synthetic routes are available for this compound, and what are their limitations?

- Answer : Common methods include:

- Chlorination of propane/propene derivatives : Using Cl₂ with FeCl₃ catalysts, but this risks over-chlorination and byproduct formation (e.g., 1,1,1,3-tetrachloropropane) .

- Microwave-assisted elimination : Reduces reaction time but requires precise control to avoid decomposition .

- Key Challenge : Selectivity due to competing pathways (e.g., formation of 1,2,3-trichloropropene via dehydrochlorination) .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer :

- Use fume hoods and chemical-resistant gloves (e.g., nitrile).

- Monitor air quality with gas detectors for volatile organic compounds (VOCs).

- Follow protocols for neutralization (e.g., alkaline hydrolysis) to degrade residual compound .

Advanced Research Questions

Q. What catalytic systems improve the selectivity of this compound synthesis?

- Answer :

- Zero-valent iron-phosphorus/carbon catalysts : Enhance regioselectivity in gas-solid reactions by stabilizing intermediates via Fe-P coordination .

- Photochlorination : UV light promotes radical-mediated pathways, reducing byproducts like pentachloropropane .

Q. How do conformational isomers of this compound influence its reactivity and spectroscopic profiles?

- Answer :

- Conformers : The compound adopts multiple staggered/eclipsed conformations, affecting dipole moments and C-Cl bond reactivity.

- Spectroscopic Differentiation : Raman polarization measurements distinguish between axial (Pₕ) and equatorial (Pₓ) Cl substituents .

- Advanced Method : Couple electron diffraction with molecular mechanics simulations to resolve gas-phase conformer populations .

Q. What are the environmental persistence and degradation pathways of this compound?

- Answer :

- Persistence : High logP and chlorine content lead to bioaccumulation in lipids. Half-life in groundwater: >1 year .

- Degradation :

- Hydrodehalogenation : Catalyzed by Mo-based complexes, yielding less chlorinated propanes .

- Microbial breakdown : Limited data; in silico models suggest anaerobic dechlorination is thermodynamically unfavorable .

Q. How can contradictions in toxicity data for this compound be resolved?

- Answer :

- Confounding Factors : Impurities (e.g., 1,2,3-trichloropropane) in early studies skewed LD₅₀ values .

- Modern Approaches : Use high-purity samples and omics techniques (e.g., metabolomics) to isolate compound-specific effects .

Methodological Recommendations

- Synthesis Optimization : Combine microwave reactors with Fe-P/C catalysts to balance speed and selectivity .

- Environmental Analysis : Use EPA Method 504.1 (microextraction/GC) for trace detection in water .

- Toxicity Screening : Apply QSAR models to predict metabolites and prioritize experimental endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.